molecular formula C21H19N5O2 B2439750 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 951512-68-8

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2439750
CAS No.: 951512-68-8
M. Wt: 373.416
InChI Key: WGXMRZFYQDQXCX-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide is an intricate and fascinating compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrazolo-triazine core, which is fused with a phenyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide involves the reaction between 2-phenylpyrazolo[1,5-d][1,2,4]triazine and N-(2-phenylethyl)acetamide under specific conditions. The synthesis typically includes steps like:

  • Formation of the pyrazolo-triazine core by reacting appropriate precursors under catalytic conditions.

  • Coupling of the phenyl group and the acetamide moiety with the core structure using reagents like phosphorus oxychloride (POCl3) or N,N-dimethylformamide (DMF).

  • Purification through recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

While the detailed industrial production methods can vary, large-scale synthesis often involves optimizing reaction conditions to enhance yield and reduce by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to hydroxyl.

  • Substitution: The acetamide and phenyl groups allow for substitution reactions where functional groups can be replaced or modified.

Common Reagents and Conditions

Some common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The reactions can yield various products depending on the reaction type and conditions. For example, oxidation may produce corresponding acids or esters, while substitution can result in derivatives with different functional groups.

Scientific Research Applications

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide is employed in several research domains:

  • Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

  • Biology: Explored for its interactions with biological macromolecules and potential as a probe in biochemical assays.

  • Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Utilized in the development of materials with specific chemical properties for use in electronics, coatings, and catalysts.

Mechanism of Action

The mechanism of action for 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide involves:

  • Molecular Targets: It interacts with enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and gene expression.

Comparison with Similar Compounds

  • 2-(4-oxo-3-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

  • 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)ethanamide

  • 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide

These compounds share a similar core structure but differ in the substituents attached, leading to variations in their chemical and biological properties. This diversity allows researchers to explore a wide range of applications and effects.

There you have it—this intricate compound in all its glory!

Properties

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-20(22-12-11-16-7-3-1-4-8-16)14-25-21(28)19-13-18(24-26(19)15-23-25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXMRZFYQDQXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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